molecular formula C24H21N3O5 B10984335 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B10984335
M. Wt: 431.4 g/mol
InChI Key: RWXZCGZTHGYOKC-UHFFFAOYSA-N
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Description

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its complex structure, which includes a quinazolinone core, methoxy groups, and a phenoxyphenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxylation of the quinazolinone core is achieved using methanol and a suitable catalyst, such as sulfuric acid or a Lewis acid.

    Acetamide Formation: The acetamide moiety is introduced by reacting the quinazolinone intermediate with chloroacetyl chloride in the presence of a base like triethylamine.

    Phenoxyphenyl Substitution: The final step involves the substitution of the acetamide with 4-phenoxyaniline under conditions that facilitate nucleophilic substitution, such as heating in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially yielding alcohol derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core is known to interact with kinase enzymes, inhibiting their activity and thereby affecting cell signaling pathways. The methoxy and phenoxyphenyl groups enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide: Lacks the methoxy and phenoxyphenyl groups, resulting in different biological activity.

    6,7-dimethoxy-4-oxoquinazoline: A simpler structure without the acetamide and phenoxyphenyl moieties.

    N-(4-phenoxyphenyl)acetamide: Does not contain the quinazolinone core.

Uniqueness

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide is unique due to its combination of functional groups, which confer specific biological activities and make it a versatile compound for various applications. Its structure allows for multiple points of chemical modification, enhancing its utility in drug development and other scientific research areas.

Properties

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C24H21N3O5/c1-30-21-12-19-20(13-22(21)31-2)25-15-27(24(19)29)14-23(28)26-16-8-10-18(11-9-16)32-17-6-4-3-5-7-17/h3-13,15H,14H2,1-2H3,(H,26,28)

InChI Key

RWXZCGZTHGYOKC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)OC

Origin of Product

United States

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